molecular formula C19H18Cl2N4O2 B5506418 (E)-1-[3,5-dichloro-2-[2-(3,4-dimethylphenoxy)ethoxy]phenyl]-N-(1,2,4-triazol-4-yl)methanimine

(E)-1-[3,5-dichloro-2-[2-(3,4-dimethylphenoxy)ethoxy]phenyl]-N-(1,2,4-triazol-4-yl)methanimine

Cat. No.: B5506418
M. Wt: 405.3 g/mol
InChI Key: OKYOWFDXPBUVDE-YSURURNPSA-N
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Description

(E)-1-[3,5-dichloro-2-[2-(3,4-dimethylphenoxy)ethoxy]phenyl]-N-(1,2,4-triazol-4-yl)methanimine is a useful research compound. Its molecular formula is C19H18Cl2N4O2 and its molecular weight is 405.3 g/mol. The purity is usually 95%.
The exact mass of the compound N-{3,5-dichloro-2-[2-(3,4-dimethylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine is 404.0806812 g/mol and the complexity rating of the compound is 479. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activities

Research on triazole derivatives, such as those involving the synthesis of 1,2,4-triazole compounds, highlights their potential antimicrobial activities. For example, Bektaş et al. (2010) explored the synthesis of novel 1,2,4-triazole derivatives and evaluated their antimicrobial activities. This study demonstrates the relevance of triazole chemistry in developing compounds with potential biological applications, suggesting that similar methodologies could be applied to synthesize and assess the biological activities of the compound (Bektaş et al., 2010).

Material Science Applications

Triarylamine-bearing poly(1,4-phenylenevinylene) compounds have been investigated for their unique electrical properties. Kurata et al. (2007) prepared a polyphenylenevinylene derivative with a pendant triarylamine group, which exhibited reversible redox properties and solubility in common solvents. The study indicates the potential of incorporating triazole and related functionalities into polymers for developing materials with desirable electronic and optical properties (Kurata et al., 2007).

Nanotechnology and Ceramics

The novel recovery of nano-structured ceria (CeO2) from Ce(III)-benzoxazine dimer complexes via thermal decomposition demonstrates the intersection of organic chemistry and materials science. This research by Veranitisagul et al. (2011) illustrates how organic compounds, particularly those involving benzoxazine dimers, can serve as precursors for synthesizing metal oxide nanoparticles, offering potential pathways for the utilization of triazole-benzoxazine compounds in nanotechnology and ceramic materials (Veranitisagul et al., 2011).

Future Directions

The study of new and complex organic compounds like this one is a crucial part of advancing fields like medicinal chemistry and materials science. Future research could involve studying its synthesis, properties, and potential applications .

Properties

IUPAC Name

(E)-1-[3,5-dichloro-2-[2-(3,4-dimethylphenoxy)ethoxy]phenyl]-N-(1,2,4-triazol-4-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18Cl2N4O2/c1-13-3-4-17(7-14(13)2)26-5-6-27-19-15(8-16(20)9-18(19)21)10-24-25-11-22-23-12-25/h3-4,7-12H,5-6H2,1-2H3/b24-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKYOWFDXPBUVDE-YSURURNPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCCOC2=C(C=C(C=C2Cl)Cl)C=NN3C=NN=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)OCCOC2=C(C=C(C=C2Cl)Cl)/C=N/N3C=NN=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.